1-Chloro-4-(isocyanomethyl)benzene
Overview
Description
- 1-Chloro-4-(isocyanomethyl)benzene is a heterocyclic compound belonging to the morpholine family.
- It is activated by electron-withdrawing groups such as nitro, chloro, and cyano groups.
Synthesis Analysis
- The synthesis of this compound involves the reaction of chlorobenzene with an isocyanide reagent.
Molecular Structure Analysis
- Molecular formula: C<sub>8</sub>H<sub>6</sub>ClN
- Molecular weight: 151.59 g/mol
- The structure consists of a benzene ring with a chlorine atom and an isocyanomethyl group attached.
Chemical Reactions Analysis
- Nucleophilic aromatic substitution reactions can occur, especially when electron-withdrawing groups are present.
- A Meisenheimer complex is formed during these reactions.
Physical And Chemical Properties Analysis
- Purity: 95%
- Storage temperature: -10°C
- Liquid form
Scientific Research Applications
Synthesis of 1,3-Bis (Isocyanatomethyl) Benzene
1-Chloro-4-(isocyanomethyl)benzene is closely related to 1,3-Bis(isocyanatomethyl)benzene, which is used in optical polymer composite materials, construction, automotive, and other industries. Its synthesis from m-xylylenediamine and bis(trichloromethyl) carbonate has been optimized, aiming for a safe, convenient, and environmentally friendly process (Dong Jianxun et al., 2018).
Inorganic Benzene Analogues
Research into benzene analogues, such as borazine, contributes to understanding the aromaticity and properties of related compounds. Borazine is used as a precursor for BN-based ceramic materials and in chemical hydrogen storage applications. This research provides insights into the properties of similar aromatic compounds, possibly including 1-Chloro-4-(isocyanomethyl)benzene (Adam J. V. Marwitz et al., 2009).
Inifer Mechanism Studies
1,4-Bis(1-methoxy-1-methylethyl)benzene, similar to 1-Chloro-4-(isocyanomethyl)benzene, is used in cationic polymerizations as an initiator/transfer agent. Its interaction with BCl3 in CH2Cl2 and the ion formation mechanism have been studied, which can provide insights into the behavior of related compounds in polymerization processes (T. Dittmer et al., 1992).
Applications in Gasoline Blending Components
In the production of environmentally friendly gasoline blending components, benzene derivatives play a crucial role. Research into catalysts applicable for isomerizing benzene-containing fractions demonstrates the importance of benzene derivatives in improving fuel quality and environmental compatibility (J. Hancsók et al., 2005).
Polyenaminonitrile and Polybenzoxazole Synthesis
(1-Chloro-2,2-dicyanovinyl)benzene or 1,4-bis(1-chloro-2,2-dicyanovinyl)benzene reacts with amino-phenols to give hydroxy enaminonitrile, a precursor for aromatic polybenzoxazole. This demonstrates the role of chloro-substituted benzene derivatives in synthesizing high-performance polymers (J. H. Kim et al., 2001).
Safety And Hazards
- Avoid dust formation, skin contact, and inhalation.
- Use personal protective equipment.
- Prevent spillage and discharge into drains.
Future Directions
- Further research on its reactivity, applications, and potential derivatives.
Remember that this analysis is based on available information, and future research may reveal additional insights. If you need further details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
1-chloro-4-(isocyanomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNSTIWJVLLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373884 | |
Record name | 1-chloro-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(isocyanomethyl)benzene | |
CAS RN |
39546-47-9 | |
Record name | 1-chloro-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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